molecular formula C11H14O B12801809 2,2,5-trimethyl-3H-1-benzofuran CAS No. 30590-59-1

2,2,5-trimethyl-3H-1-benzofuran

Cat. No.: B12801809
CAS No.: 30590-59-1
M. Wt: 162.23 g/mol
InChI Key: QAJUPXPUAYVJIB-UHFFFAOYSA-N
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Description

2,2,5-Trimethyl-3H-1-benzofuran is a synthetic chemical based on the benzofuran scaffold, a heterocyclic compound consisting of fused benzene and furan rings . This core structure is a privileged framework in medicinal chemistry and drug discovery, known for its versatile physicochemical properties and broad spectrum of biological activities . Researchers value benzofuran derivatives for developing novel therapeutic agents due to their potential for targeted biological interactions. The benzofuran scaffold is extensively investigated for its antimicrobial and anticancer properties. Derivatives have shown promise as DNA gyrase B inhibitors in tuberculosis research and demonstrate significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . In oncology research, structural modifications to the benzofuran core, such as the introduction of specific alkyl groups, can influence cytotoxic activity and selectivity toward cancer cell lines . The 2,2,5-trimethyl substitution pattern on the 3H-benzofuran core is of particular interest for structure-activity relationship (SAR) studies, as such modifications are crucial for optimizing a compound's binding affinity, pharmacokinetic profile, and overall efficacy in biological systems . This product is provided for research purposes as a chemical reference standard and building block for further synthetic elaboration. It is intended for use in laboratory settings only by qualified scientists. Intended Use: For Research Use Only. Not for diagnostic or therapeutic procedures. Handling: Researchers should consult the safety data sheet prior to use and adhere to all standard laboratory safety protocols.

Properties

CAS No.

30590-59-1

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

2,2,5-trimethyl-3H-1-benzofuran

InChI

InChI=1S/C11H14O/c1-8-4-5-10-9(6-8)7-11(2,3)12-10/h4-6H,7H2,1-3H3

InChI Key

QAJUPXPUAYVJIB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5-trimethyl-3H-1-benzofuran can be achieved through several methods. One common approach involves the cyclization of 2-(iodoethynyl)aryl esters using a gold(I) complex catalyst. This method involves a [1,2]-iodine shift, a C-O ring-closure step, and a C-C bond-formation that installs the ketone functionality into the new ring .

Another method involves the use of hypervalent iodine reagents for the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. This reaction is mediated by (diacetoxyiodo)benzene in acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and iodine-induced cyclization are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,5-Trimethyl-3H-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzofuran derivatives with different functional groups.

    Reduction: Reduction reactions can modify the benzofuran ring, leading to the formation of hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the benzofuran ring.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzofurans, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced.

Mechanism of Action

The mechanism of action of 2,2,5-trimethyl-3H-1-benzofuran involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, some benzofuran derivatives have been shown to inhibit the growth of cancer cells by interfering with cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Differences

Comparison with 3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran

A structurally related compound, 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran (), shares a partially saturated furan ring (dihydrofuran) but differs significantly in substitution patterns and aromaticity:

Property 2,2,5-Trimethyl-3H-1-Benzofuran 3,4-Dibromo-2,2,5,5-Tetraphenyl-2,5-Dihydrofuran
Core Structure Fully aromatic benzofuran Partially saturated dihydrofuran
Substituents Three methyl groups Two bromine atoms, four phenyl groups
Aromaticity Aromatic (planar, conjugated π-system) Non-aromatic (saturated C2–C5 bond)
Molecular Interactions Predominantly van der Waals forces C–H⋯H and Br⋯Br contacts in crystal packing
Synthetic Complexity Moderate (methylation of benzofuran) High (multiple brominations and phenylations)

Key Observations :

  • Aromaticity vs. Saturation: The aromatic benzofuran core in this compound confers greater thermal stability and electronic delocalization compared to the non-aromatic dihydrofuran analog.
  • Substituent Effects : Methyl groups in the benzofuran derivative likely enhance lipophilicity and steric hindrance, whereas bromine and phenyl groups in the dihydrofuran compound introduce halogen bonding (Br⋯Br interactions) and π-stacking capabilities .

Reactivity and Functionalization

  • Electrophilic Substitution : The electron-rich aromatic benzofuran system in this compound is more reactive toward electrophilic aromatic substitution (e.g., nitration, sulfonation) compared to the saturated dihydrofuran analog, which lacks aromatic π-electrons.
  • Halogen Interactions : The bromine substituents in 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran enable halogen bonding, a feature absent in the methyl-substituted benzofuran. This property is critical in crystal engineering and supramolecular chemistry .

Physicochemical Properties

  • Melting Points : Methyl groups typically lower melting points due to reduced symmetry and weaker intermolecular forces. In contrast, bromine and phenyl groups in the dihydrofuran analog contribute to higher melting points via halogen and π-interactions .
  • Solubility: The lipophilic methyl groups may improve solubility in non-polar solvents, whereas bromine substituents increase polarity and solubility in halogen-friendly solvents (e.g., dichloromethane).

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